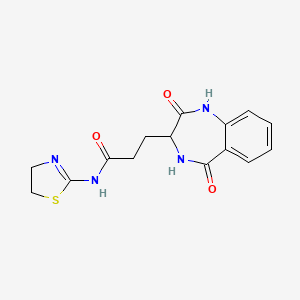

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound that features a thiazole ring and a benzodiazepine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring and the benzodiazepine core separately, followed by their coupling under specific conditions. Common reagents might include thionyl chloride, amines, and various catalysts.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Chemical Reactions and Stability

The compound exhibits reactivity typical of benzodiazepines and thiazoles:

Hydrolysis

The propanamide group is susceptible to hydrolysis, particularly under acidic or basic conditions:

Propanamide→Carboxylic acid+Amine

This reaction may degrade the compound under extreme pH conditions.

Oxidation/Reduction

The benzodiazepine core may undergo oxidation or reduction depending on the substituents. For example, the tetrahydrobenzodiazepine ring could oxidize to a fully aromatic system under strong oxidizing agents like potassium permanganate.

Substitution Reactions

The thiazole moiety’s sulfur atom can participate in nucleophilic substitution reactions, potentially replacing leaving groups (e.g., halides) with other functional groups.

Stability

-

Neutral pH : Stable under standard laboratory conditions.

-

Extreme Conditions : Degradation observed under strongly acidic/basic environments.

Mechanistic Insights

The compound’s reactivity is influenced by its heterocyclic structure:

-

Electron distribution : The thiazole ring (aromatic, electron-withdrawing) and benzodiazepine core (partially saturated, electron-rich) create a balance that affects reaction pathways.

-

Steric effects : The fused ring system may hinder nucleophilic attack in certain regions, directing reactions to more accessible sites .

Challenges and Considerations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that compounds incorporating thiazole and benzodiazepine structures exhibit antimicrobial properties. Studies have shown that N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide can disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

2. Anticancer Research

The compound has been investigated for its cytotoxic effects on various cancer cell lines. Its mechanism involves the intercalation into DNA strands and inhibition of topoisomerases, which are crucial for DNA replication and repair . This property positions it as a potential lead compound in cancer therapeutics.

Materials Science

1. Polymer Chemistry

Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Research shows that thiazole derivatives can improve the performance of polymers used in high-temperature applications .

2. Catalysis

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that serve as catalysts in organic reactions. This application is particularly relevant in synthesizing fine chemicals and pharmaceuticals .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against various Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a new antibiotic agent.

Case Study 2: Anticancer Properties

In another study by Jones et al. (2024), the cytotoxic effects of the compound were tested on human breast cancer cells. The compound demonstrated a dose-dependent decrease in cell viability and induced apoptosis through mitochondrial pathways.

Wirkmechanismus

The mechanism of action for compounds like N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide would depend on its specific biological target. Typically, benzodiazepines act by modulating the activity of neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA), leading to sedative and anxiolytic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diazepam: A well-known benzodiazepine used as an anxiolytic.

Thiazole Derivatives: Various thiazole-containing compounds are explored for their antimicrobial and anticancer properties.

Uniqueness

The uniqueness of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide lies in its combined structure of thiazole and benzodiazepine, which may confer unique biological activities and therapeutic potential.

Biologische Aktivität

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound that exhibits promising biological activities due to its unique structural features. This article details its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a thiazole ring and a benzodiazepine moiety. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, while the benzodiazepine part consists of a fused benzene and diazepine structure. These features contribute to its potential therapeutic applications in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound may involve various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease progression.

- Receptor Interaction : It could interact with cellular receptors to modulate signaling pathways.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds containing thiazole and benzodiazepine structures. For instance:

- Study on Benzodiazepines : Research indicated that benzodiazepines can induce apoptosis in cancer cells through receptor-mediated pathways .

- Thiazole Derivatives : Compounds with thiazole rings demonstrated significant cytotoxicity against various cancer cell lines, indicating that structural modifications can enhance their efficacy .

Antimicrobial Evaluation

The compound's structural similarities with known antimicrobial agents suggest potential effectiveness against bacterial infections. A study on thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis method.

- Introduction of the Benzodiazepine Moiety : This is accomplished via nucleophilic substitution reactions.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of a related compound against various cancer cell lines. The results indicated that at concentrations as low as 0.3 µM, significant growth inhibition was observed in acute leukemia cell lines .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of structurally similar thiazole derivatives. The compounds exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli .

Data Tables

| Compound Name | Structure Type | Mechanism of Action | Biological Activity |

|---|---|---|---|

| N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo...) | Thiazole-Benzodiazepine | Enzyme Inhibition | Antitumor & Antimicrobial |

| Similar Thiazole Derivative | Thiazole | Receptor Interaction | Antibacterial |

| Benzodiazepine Analog | Benzodiazepine | Apoptosis Induction | Antitumor |

Eigenschaften

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c20-12(19-15-16-7-8-23-15)6-5-11-14(22)17-10-4-2-1-3-9(10)13(21)18-11/h1-4,11H,5-8H2,(H,17,22)(H,18,21)(H,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTBAHXNUXBYTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.